molecular formula C11H19N3O2 B2831388 1-(1-methyl-5-{[(oxolan-2-yl)methoxy]methyl}-1H-pyrazol-4-yl)methanamine CAS No. 1883717-22-3

1-(1-methyl-5-{[(oxolan-2-yl)methoxy]methyl}-1H-pyrazol-4-yl)methanamine

Cat. No.: B2831388
CAS No.: 1883717-22-3
M. Wt: 225.292
InChI Key: JPWHOHFUHZIKRY-UHFFFAOYSA-N
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Description

1-(1-methyl-5-{[(oxolan-2-yl)methoxy]methyl}-1H-pyrazol-4-yl)methanamine is a compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a methyl group at position 1, an oxolan-2-ylmethoxymethyl group at position 5, and a methanamine group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-5-{[(oxolan-2-yl)methoxy]methyl}-1H-pyrazol-4-yl)methanamine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

    Introduction of the oxolan-2-ylmethoxymethyl group: This step involves the reaction of the pyrazole intermediate with an appropriate oxolan-2-ylmethoxymethyl halide in the presence of a base, such as potassium carbonate.

    Introduction of the methanamine group: The final step involves the reaction of the intermediate with a suitable amine, such as methylamine, under reductive amination conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green solvents, and catalytic processes to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can target the pyrazole ring or the oxolan-2-ylmethoxymethyl group, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methanamine group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used under basic conditions.

Major Products

Scientific Research Applications

Chemistry

In chemistry, 1-(1-methyl-5-{[(oxolan-2-yl)methoxy]methyl}-1H-pyrazol-4-yl)methanamine is used as a building block for the synthesis of more complex heterocyclic compounds

Biology

In biological research, the compound is studied for its potential as a bioactive molecule

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, the compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in areas such as polymer science, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1-methyl-5-{[(oxolan-2-yl)methoxy]methyl}-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
  • 3-chloro-5-methyl-1-[2-(4-morpholinyl)ethyl]-1H-pyrazol-4-yl (phenyl)methanone hydrochloride

Uniqueness

Compared to similar compounds, 1-(1-methyl-5-{[(oxolan-2-yl)methoxy]methyl}-1H-pyrazol-4-yl)methanamine stands out due to its unique combination of functional groups. The presence of the oxolan-2-ylmethoxymethyl group imparts distinct chemical properties, such as increased solubility and reactivity, which can be advantageous in various applications. Additionally, the methanamine group provides opportunities for further functionalization, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

[1-methyl-5-(oxolan-2-ylmethoxymethyl)pyrazol-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-14-11(9(5-12)6-13-14)8-15-7-10-3-2-4-16-10/h6,10H,2-5,7-8,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWHOHFUHZIKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)CN)COCC2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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